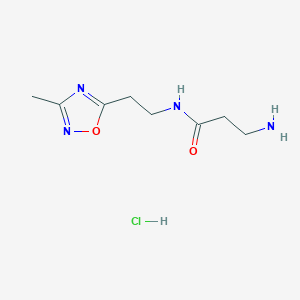

3-amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride

Overview

Description

“3-amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride” is a chemical compound . It is a white solid with a melting point of 100–102°C .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which is a part of the compound, has been achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The structure of 1,2,4-oxadiazoles was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 100–102°C . The exact mass is 320.1 and the ESI mass is 321.3 .Scientific Research Applications

Insensitive Energetic Materials

Compounds based on the 1,2,4-oxadiazole ring, such as 3-amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride, have been explored for their potential as insensitive energetic materials . These materials are designed to be less sensitive to external stimuli like impact and friction, making them safer to handle while retaining high detonation performance. They are synthesized and characterized by techniques like multinuclear NMR spectroscopy, IR, and elemental analysis, with their structures often confirmed by single crystal X-ray diffraction .

Pharmacological Agents

The oxadiazole moiety is a significant scaffold in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities . In pharmacology, these compounds are synthesized and assessed for their therapeutic potential, including anti-inflammatory, antitumor, antidiabetic, and antimicrobial effects. The specific compound could be a candidate for drug development, given its structural similarity to other bioactive oxadiazoles .

Agricultural Chemistry

In agriculture, oxadiazole derivatives have been studied for their herbicidal properties. While not directly related to the compound , 3-amino-1,2,4-triazole, a structurally related compound, is used as a nonselective systemic herbicide . This suggests potential agricultural applications for 3-amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride in weed control, pending further research on its safety and efficacy.

Material Science

The oxadiazole ring is known for its contribution to the development of materials with high thermal stability and favorable detonation properties . These materials can be used in various applications, including explosives and propellants, where stability and performance are critical. The compound’s moderate thermal stability and insensitivity to impact make it a candidate for such applications .

Environmental Science

Oxadiazole derivatives are also of interest in environmental science due to their potential use in the synthesis of high-energy materials with a positive environmental profile . The research into these compounds includes evaluating their impact on the environment, ensuring they do not contribute to pollution or other ecological issues.

Biochemistry

In biochemistry, the oxadiazole ring is part of various synthetic pathways that lead to compounds with significant biological activity . The compound could be involved in the synthesis of biologically active molecules, contributing to the understanding of biochemical processes and the development of biochemical tools.

Pharmacology

The oxadiazole derivatives are known to possess various pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities . The compound could be synthesized and evaluated for similar pharmacological effects, potentially leading to new therapeutic agents.

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential for SAR, activity potential, promising target for mode of action . Therefore, “3-amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride” may have potential applications in the field of medicinal chemistry.

properties

IUPAC Name |

3-amino-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2.ClH/c1-6-11-8(14-12-6)3-5-10-7(13)2-4-9;/h2-5,9H2,1H3,(H,10,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUYHROCRUAXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CCNC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377751.png)

![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)